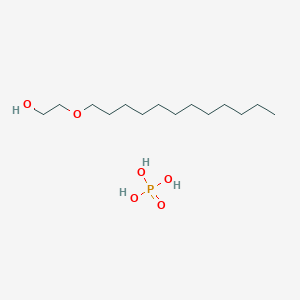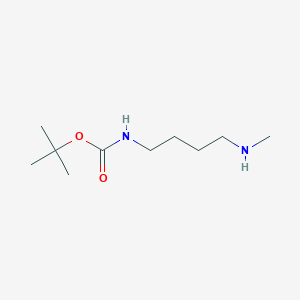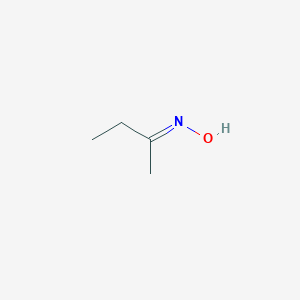
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DADN, and it is a member of the nitroaromatic family of compounds. DADN has been used in a variety of scientific studies, including in the fields of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of DADN is not fully understood. However, it is believed that DADN acts as a nitric oxide donor, releasing nitric oxide upon exposure to biological systems. Nitric oxide is a signaling molecule that plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
DADN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DADN can induce apoptosis (programmed cell death) in cancer cells. DADN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In addition, DADN has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DADN in lab experiments is its high purity. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. However, one limitation of using DADN in lab experiments is its potential toxicity. DADN is a nitroaromatic compound, which can be toxic to biological systems.
Zukünftige Richtungen
There are many potential future directions for research on DADN. One area of interest is the development of new anti-tumor agents based on the structure of DADN. Another area of interest is the study of the vasodilatory effects of DADN, which may have potential applications in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Conclusion:
In conclusion, 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. DADN has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Synthesemethoden
The synthesis of DADN involves the reaction of 2,4,6-trinitropyridine with hydrazine hydrate. This reaction results in the formation of DADN as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from hot water.
Wissenschaftliche Forschungsanwendungen
DADN has been used in a variety of scientific research applications. One of the primary uses of DADN is as a starting material for the synthesis of other compounds. DADN has also been used as a reagent in organic synthesis, such as in the preparation of nitroso compounds. In addition, DADN has been used in the development of new explosive materials. DADN has also been studied for its potential applications in the field of medicine, including as an anti-tumor agent.
Eigenschaften
IUPAC Name |
1-hydroxy-6-imino-3,5-dinitropyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O5/c6-1-2(10(13)14)4(7)9(12)5(8)3(1)11(15)16/h7,12H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNLVQDRSXUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442472 |
Source


|
| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
CAS RN |
175553-46-5 |
Source


|
| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)

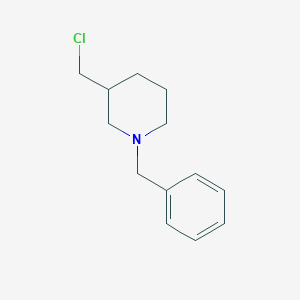
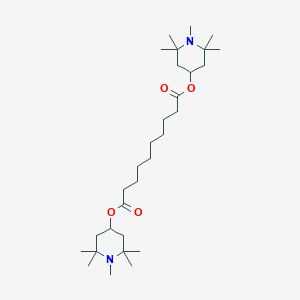
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)


